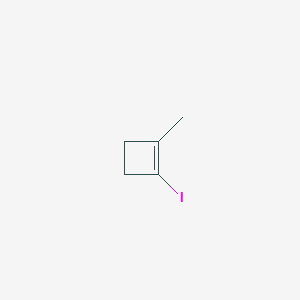
Cyclobutene, 1-iodo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutene, 1-iodo-2-methyl- is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. The compound is characterized by a four-membered ring with an iodine atom and a methyl group attached to it. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutene derivatives, including Cyclobutene, 1-iodo-2-methyl-, can be achieved through various methods. One common approach involves the ring expansion of cyclopropyl N-tosylhydrazone using a rhodium-catalyzed reaction. This method allows for the formation of monosubstituted cyclobutenes through a 1,2-aryl or -alkyl shift of the rhodium (II) carbene intermediate .
Another method involves the isomerization of cyclobutylidene precursors using a decatungstate polyanion photocatalyst and a cobaloxime co-catalyst. This reaction induces ring strain, leading to the formation of cyclobutene building blocks .
Industrial Production Methods
Industrial production of Cyclobutene, 1-iodo-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, reaction temperature, and solvent systems are crucial factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclobutene, 1-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in [2+2] cycloaddition reactions with alkenes or alkynes to form larger ring structures.
Oxidation and Reduction Reactions: The double bond in the cyclobutene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar solvents like acetone or dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Catalysts like rhodium or gold complexes are employed to facilitate the cycloaddition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the double bond.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclobutene derivatives.
Cycloaddition: The products are typically larger cyclic compounds with increased ring size.
Oxidation: The products include diols or other oxygenated derivatives of cyclobutene.
Scientific Research Applications
Cyclobutene, 1-iodo-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutene, 1-iodo-2-methyl- involves its reactivity towards various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form larger ring structures through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
Cyclobutene: The parent compound without any substituents.
Cyclobutene, 1-methyl-: A similar compound with a methyl group but no iodine atom.
Cyclobutene, 1-iodo-: A compound with an iodine atom but no methyl group.
Uniqueness
Cyclobutene, 1-iodo-2-methyl- is unique due to the presence of both an iodine atom and a methyl group on the cyclobutene ring. This combination imparts distinct reactivity and chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
92144-00-8 |
|---|---|
Molecular Formula |
C5H7I |
Molecular Weight |
194.01 g/mol |
IUPAC Name |
1-iodo-2-methylcyclobutene |
InChI |
InChI=1S/C5H7I/c1-4-2-3-5(4)6/h2-3H2,1H3 |
InChI Key |
IIAMVVSQXFKVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















